

Spectroscopic Profile of Ethyl 2-bromooctanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-bromooctanoate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-bromooctanoate**, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for **Ethyl 2-bromooctanoate** are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---------------------------------|--------------|--------------------------|---|---|
| 4.21 | q | 7.1 | 2H | -OCH ₂ CH ₃ |
| 4.15 | t | 7.5 | 1H | -CH(Br)- |
| 2.05 - 1.85 | m | 2H | -CH ₂ -CH(Br)- | |
| 1.50 - 1.20 | m | 8H | -(CH ₂) ₄ -CH ₃ | |
| 1.29 | t | 7.1 | 3H | -OCH ₂ CH ₃ |
| 0.89 | t | 6.8 | 3H | -(CH ₂) ₅ -CH ₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---|
| 169.8 | C=O |
| 62.1 | -OCH ₂ CH ₃ |
| 47.9 | -CH(Br)- |
| 34.5 | -CH ₂ -CH(Br)- |
| 31.5 | -(CH ₂) ₅ -CH ₃ |
| 28.6 | -(CH ₂) ₄ -CH ₃ |
| 26.8 | -(CH ₂) ₃ -CH ₃ |
| 22.5 | -(CH ₂) ₂ -CH ₃ |
| 14.2 | -OCH ₂ CH ₃ |
| 14.0 | -(CH ₂) ₅ -CH ₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------|
| 2958, 2931, 2860 | Strong | C-H stretch (alkane) |
| 1738 | Strong | C=O stretch (ester) |
| 1458 | Medium | C-H bend (alkane) |
| 1379 | Medium | C-H bend (alkane) |
| 1260, 1175 | Strong | C-O stretch (ester) |
| 650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
|----------------------------|------------------------|--|
| 252/250 | < 5 | [M] ⁺ (Molecular ion) |
| 207/205 | 20 | [M - OCH ₂ CH ₃] ⁺ |
| 171 | 100 | [M - Br] ⁺ |
| 125 | 45 | [C ₈ H ₁₃ O ₂] ⁺ |
| 88 | 55 | [CH ₃ CH ₂ OC(OH)=CH ₂] ⁺ (McLafferty rearrangement) |
| 55 | 95 | [C ₄ H ₇] ⁺ |
| 43 | 60 | [C ₃ H ₇] ⁺ |
| 29 | 80 | [CH ₃ CH ₂] ⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Ethyl 2-bromooctanoate** (approx. 10-20 mg) is prepared in a deuterated solvent (typically 0.6-0.7 mL of CDCl_3) and transferred to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample like **Ethyl 2-bromooctanoate**, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.^[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. A background spectrum is recorded prior to the sample spectrum to correct for atmospheric and instrumental interferences.

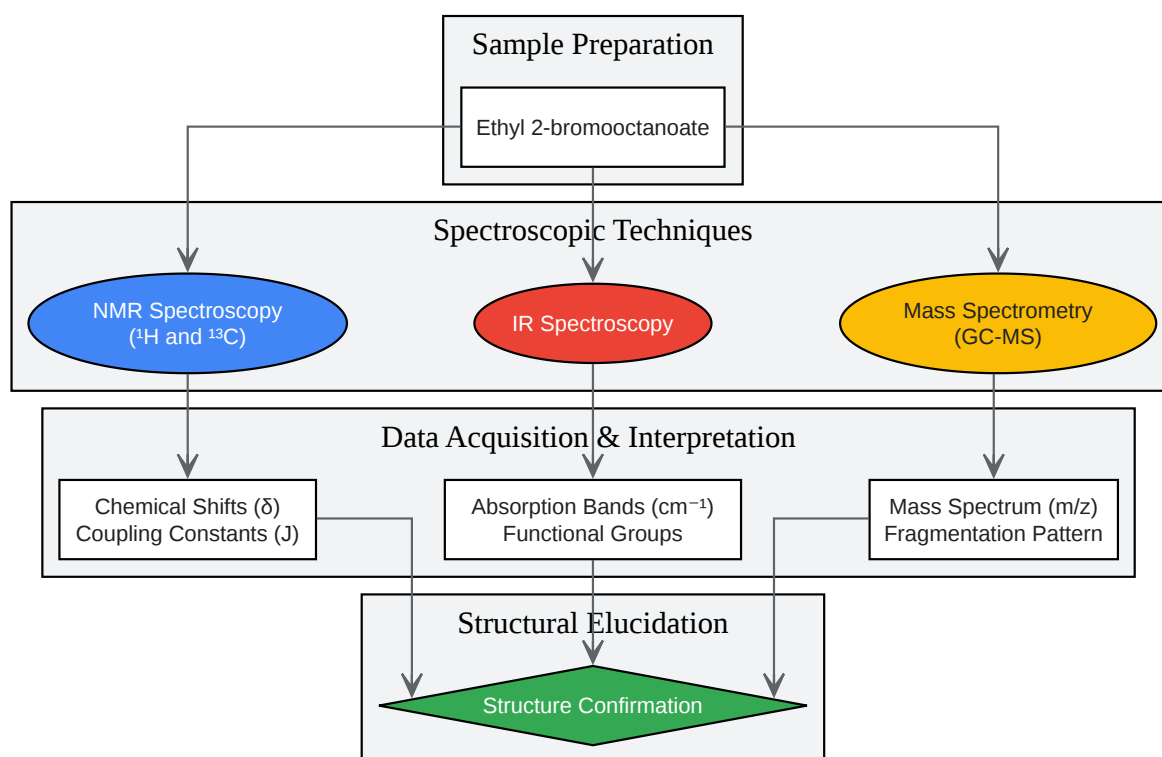
Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by Electron Ionization (EI) at 70 eV. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 2-bromooctanoate**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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References

- 1. eng.uc.edu [eng.uc.edu]
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